Bienvenue dans la boutique en ligne BenchChem!

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

Select 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid to investigate the impact of branched N2-alkyl substitution on kinase inhibition (e.g., ITK) and for use in fragment-based drug discovery. This unique scaffold features an isobutyl group, conferring distinct lipophilicity (calc. LogP=0.50) and a high Fsp³ (0.44), which are key for optimizing drug-like properties. The 4-carboxylic acid handle allows for versatile conjugation to generate chemical probes or further derivatives. Choose this specific N2-isobutyl analog for superior physicochemical and selectivity profiles over other pyridazine derivatives.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B7951999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C(=CC=N1)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-6(2)5-11-8(12)7(9(13)14)3-4-10-11/h3-4,6H,5H2,1-2H3,(H,13,14)
InChIKeyOHKYLCLBZFKBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid: CAS 1443289-17-5 Technical Specifications and Scaffold Classification


2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443289-17-5) is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine class, with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol . The compound features a pyridazinone core bearing a carboxylic acid moiety at the 4-position and an isobutyl substituent at the N2 position . This scaffold is recognized in medicinal chemistry literature as a privileged structure with demonstrated potential for enzyme inhibition, though specific validated biological activity data for this exact compound remain sparsely reported in peer-reviewed literature [1][2].

Why Generic Substitution Fails: Structural Determinants of 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Differentiation


The 3-oxo-2,3-dihydropyridazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to N2-substituent variations [1]. In a recent 2025 study of ITK inhibitors, substitution at the N2 position of the pyridazinone ring critically modulated both enzymatic potency and kinase selectivity: compound 9 (3-fluorophenyl substituent) demonstrated IC₅₀ (ITK) = 0.87 µM with no measurable BTK inhibition, whereas compound 22 (3,5-difluorophenyl and furan-2-ylmethyl groups) showed improved potency (IC₅₀ = 0.19 µM) but reduced selectivity due to partial BTK inhibition [1]. The isobutyl substituent in the target compound confers distinct lipophilicity (calculated LogP = 0.50) and steric profile compared to aryl, alkyl, or unsubstituted analogs, directly impacting membrane permeability, target engagement, and off-target liability profiles. Generic substitution with an in-class analog lacking this specific N2 substitution pattern therefore cannot guarantee equivalent biological or physicochemical performance [1].

Quantitative Evidence Guide: Differentiated Attributes of 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid


Lipophilicity Profile: Calculated LogP = 0.50 Enables Balanced Membrane Permeability

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibits a calculated partition coefficient (LogP) of 0.502 . This value resides within the optimal range for oral bioavailability and CNS drug-likeness (Lipinski's Rule of Five recommends LogP ≤ 5; CNS drug candidates typically range from 1-3). In comparison, the unsubstituted parent scaffold 3-oxo-2,3-dihydropyridazine-4-carboxylic acid lacks the isobutyl group and would exhibit a significantly lower LogP, while analogs bearing larger hydrophobic substituents (e.g., phenyl, benzyl) would trend higher [1].

Lipophilicity Drug-likeness Physicochemical property ADME

Fraction of sp³-Hybridized Carbons (Fsp³): 0.44 Indicates Favorable Three-Dimensional Character

The target compound has a calculated fraction of sp³-hybridized carbon atoms (Fsp³) of 0.44 . Fsp³ is an established metric correlating with clinical success rates: compounds with Fsp³ ≥ 0.45 demonstrate significantly higher progression rates from discovery through Phase III clinical trials compared to flatter, more aromatic compounds (Fsp³ < 0.35) [1]. The isobutyl substituent directly contributes sp³ carbons that elevate Fsp³ relative to the fully aromatic pyridazine core (Fsp³ = 0.0) or analogs bearing aromatic N2-substituents.

Molecular complexity Fsp³ Drug-likeness Scaffold diversity

Carboxylic Acid Moiety Enables Salt Formation and Conjugation Chemistry

The 4-carboxylic acid functional group in the target compound provides a reactive handle for salt formation, amide coupling, and esterification . This contrasts with 3-oxo-2,3-dihydropyridazine analogs lacking the carboxylic acid moiety (e.g., 3-oxo-2,3-dihydropyridazine, which cannot undergo carboxylate-mediated solubility enhancement) and with 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives, which lack the acidic proton and ionizable group [1]. The carboxylic acid also serves as a key pharmacophore in enzyme inhibition: in the related series of xanthine oxidase inhibitors, carboxyl-containing 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid derivatives exhibited inhibitory activity, though the hydrazide derivatives demonstrated distinct binding modes [1].

Carboxylic acid Salt formation Conjugation Prodrug design Solubility enhancement

Scaffold Validation: 3-Oxo-2,3-dihydropyridazine Core Demonstrates Sub-Micromolar ITK Inhibition and Favorable Therapeutic Index

While direct biological data for 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are not available in peer-reviewed literature, the 3-oxo-2,3-dihydropyridazine scaffold has been extensively validated in a 2025 RSC Advances study [1]. The lead compound 9 from this series demonstrated: ITK inhibition IC₅₀ = 0.87 µM in biochemical kinase assays; no measurable BTK inhibition (selectivity > 50-fold); cellular IC₅₀ = 37.61 µM in Jurkat T-cell leukemia cells; and no measurable cytotoxicity in non-cancerous fibroblasts (IC₅₀ > 50 µM), establishing a favorable therapeutic index [1]. The target compound differs from compound 9 solely by N2-substituent (isobutyl vs. 3-fluorophenyl), which positions it as a structurally distinct analog for SAR expansion studies.

ITK inhibitor T-cell leukemia Kinase selectivity Scaffold validation Therapeutic index

Scaffold Validation: 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid derivatives were designed, synthesized, and evaluated for in vitro xanthine oxidase (XO) inhibition [1]. The compounds exhibited potency in the micromolar range, with structure-activity relationships established through molecular docking studies that revealed a novel binding mode distinct from febuxostat [1]. The target compound, 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, shares the identical core structure but differs by lacking the 6-aryl substituent and bearing an N2-isobutyl group instead. This positions it as a minimalist analog suitable for investigating the contribution of N2-alkyl substitution to XO inhibition in the absence of the 6-aryl pharmacophore.

Xanthine oxidase Hyperuricemia Gout XO inhibitor Molecular docking

Commercial Availability: 98% Purity Specification with Multiple Global Vendors

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is commercially available from multiple vendors including Fluorochem (UK) and Chemsrc (China) with a specified purity of 98% . This contrasts with the unsubstituted parent scaffold (3-oxo-2,3-dihydropyridazine-4-carboxylic acid, CAS 54404-06-7), which has more limited commercial availability, and with the 6-aryl substituted XO inhibitor series compounds, which are primarily custom-synthesized research compounds not available off-the-shelf [1]. Pricing and packaging options include 100 mg, 250 mg, 500 mg, 1 g, and 5 g quantities [2].

Commercial availability Purity Procurement Supply chain Quality control

Best-Fit Research and Industrial Application Scenarios for 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid


Medicinal Chemistry: Structure-Activity Relationship (SAR) Expansion at the N2-Position of 3-Oxo-2,3-dihydropyridazine ITK Inhibitors

Procure 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid to investigate the impact of branched alkyl substitution on ITK inhibition potency and kinase selectivity. The validated 3-oxo-2,3-dihydropyridazine scaffold has demonstrated sub-micromolar ITK inhibition (IC₅₀ = 0.87 µM for compound 9) with complete selectivity over BTK [1]. Substituting the N2-isobutyl group for the 3-fluorophenyl moiety in compound 9 will reveal whether alkyl substitution maintains or improves the therapeutic window. The carboxylic acid handle at the 4-position provides a synthetic entry point for further derivatization .

Medicinal Chemistry: Development of Novel Xanthine Oxidase Inhibitors for Hyperuricemia

Utilize 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a core scaffold for the synthesis and evaluation of xanthine oxidase (XO) inhibitors. Related 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid derivatives exhibit micromolar XO inhibition with a binding mode distinct from febuxostat [2]. The target compound lacks the 6-aryl substituent and bears an N2-isobutyl group, enabling investigation of whether the carboxylic acid at the 4-position alone constitutes the minimal pharmacophore for XO inhibition, or whether additional substituents are required for optimal potency.

Fragment-Based Drug Discovery (FBDD): Physicochemically Balanced Fragment for Library Expansion

Deploy 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a fragment hit or library member in FBDD campaigns. The compound exhibits favorable drug-like physicochemical properties: LogP = 0.50 (within optimal range for oral bioavailability) and Fsp³ = 0.44 (approaching the clinical success threshold of ≥ 0.45) [3]. The carboxylic acid moiety enables fragment linking via amide bond formation, while the isobutyl group introduces steric bulk that can probe hydrophobic pockets. These properties make it a superior procurement choice compared to flatter, more aromatic pyridazine fragments lacking sp³ character.

Chemical Biology: Synthesis of Biotinylated or Fluorescent Probes for Target Engagement Studies

Procure 2-isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid to generate biotinylated or fluorescent probes for target identification and engagement studies. The 4-carboxylic acid provides a convenient conjugation handle for amide coupling to biotin-amine, fluorescent dyes, or PEG linkers . Given the validated activity of the 3-oxo-2,3-dihydropyridazine scaffold against ITK [1], probes derived from this compound could be used in pull-down assays, cellular thermal shift assays (CETSA), or fluorescence polarization binding studies to identify additional protein targets or confirm on-target engagement in cellular contexts.

Quote Request

Request a Quote for 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.